molecular formula C15H20O B14302754 9-(Cyclohex-1-EN-1-YL)nona-2,4,6,8-tetraen-1-OL CAS No. 113863-89-1

9-(Cyclohex-1-EN-1-YL)nona-2,4,6,8-tetraen-1-OL

Cat. No.: B14302754
CAS No.: 113863-89-1
M. Wt: 216.32 g/mol
InChI Key: FIOAJVNOZPHVQF-UHFFFAOYSA-N
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Description

9-(Cyclohex-1-EN-1-YL)nona-2,4,6,8-tetraen-1-OL is an organic compound characterized by a cyclohexene ring attached to a nonatetraenol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Cyclohex-1-EN-1-YL)nona-2,4,6,8-tetraen-1-OL typically involves the following steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through the hydrogenation of benzene or by the Diels-Alder reaction of 1,3-butadiene with ethylene.

    Attachment of the Nonatetraenol Chain: The nonatetraenol chain can be introduced via a series of Wittig reactions, where phosphonium ylides react with aldehydes or ketones to form alkenes.

    Final Assembly: The final step involves the coupling of the cyclohexene ring with the nonatetraenol chain under specific conditions, such as the use of a palladium catalyst in a Heck reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to convert the double bonds into single bonds, resulting in a saturated alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, where reagents like thionyl chloride or phosphorus tribromide can replace the hydroxyl group with a halogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated alcohols

    Substitution: Halogenated compounds

Scientific Research Applications

9-(Cyclohex-1-EN-1-YL)nona-2,4,6,8-tetraen-1-OL has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including its role as an antioxidant and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism of action of 9-(Cyclohex-1-EN-1-YL)nona-2,4,6,8-tetraen-1-OL involves its interaction with molecular targets and pathways within cells. The compound’s conjugated double bonds allow it to participate in electron transfer reactions, potentially affecting cellular redox states and signaling pathways. Its hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

    Retinol: Similar in structure but with a different functional group, retinol is a well-known compound with significant biological activity.

    Retinoic Acid: Another related compound, retinoic acid, is known for its role in cellular differentiation and growth.

Properties

CAS No.

113863-89-1

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

9-(cyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol

InChI

InChI=1S/C15H20O/c16-14-10-5-3-1-2-4-7-11-15-12-8-6-9-13-15/h1-5,7,10-12,16H,6,8-9,13-14H2

InChI Key

FIOAJVNOZPHVQF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C=CC=CC=CC=CCO

Origin of Product

United States

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